molecular formula C21H30O6 B12796140 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-7b,9,9a-trihydroxy-3-(hydroxymethyl)-4a-methoxy-1,1,6,8-tetramethyl-, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))- CAS No. 71980-86-4

5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-7b,9,9a-trihydroxy-3-(hydroxymethyl)-4a-methoxy-1,1,6,8-tetramethyl-, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-

Cat. No.: B12796140
CAS No.: 71980-86-4
M. Wt: 378.5 g/mol
InChI Key: NIEVDVYOWOVGKX-NHGGRVHRSA-N
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Preparation Methods

The synthetic routes and reaction conditions for this compound are intricate due to its complex structure. The preparation typically involves multiple steps, including cyclization and functional group modifications.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one has several scientific research applications. It is used in chemistry for studying reaction mechanisms and in biology for investigating its potential biological activities. In medicine, it is explored for its potential therapeutic effects, although detailed studies are still ongoing. Industrial applications are limited due to the compound’s complexity and the challenges associated with its synthesis .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. Detailed studies on its mechanism of action are still required to fully understand its effects .

Properties

CAS No.

71980-86-4

Molecular Formula

C21H30O6

Molecular Weight

378.5 g/mol

IUPAC Name

(1S,2S,6R,10S,11R,13S,14R,15R)-1,13,14-trihydroxy-8-(hydroxymethyl)-6-methoxy-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one

InChI

InChI=1S/C21H30O6/c1-10-6-14-19(27-5,16(10)23)8-12(9-22)7-13-15-18(3,4)21(15,26)17(24)11(2)20(13,14)25/h6-7,11,13-15,17,22,24-26H,8-9H2,1-5H3/t11-,13+,14-,15-,17-,19-,20-,21-/m1/s1

InChI Key

NIEVDVYOWOVGKX-NHGGRVHRSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)OC)C)O)O)O

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)OC)C)O)O)O

Origin of Product

United States

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